molecular formula C20H24O2 B13383899 6-Methylideneandrosta-1,4-diene-3,17-dione

6-Methylideneandrosta-1,4-diene-3,17-dione

Cat. No.: B13383899
M. Wt: 296.4 g/mol
InChI Key: BFYIZQONLCFLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylideneandrosta-1,4-diene-3,17-dione is a synthetic steroidal compound known for its role as an irreversible aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of estrogen-dependent breast cancer as they block the conversion of androgens to estrogens, thereby reducing estrogen levels in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylideneandrosta-1,4-diene-3,17-dione typically involves the modification of androsta-1,4-diene-3,17-dioneThis can be achieved through various organic reactions, including the use of reagents like methylene iodide and strong bases under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methylideneandrosta-1,4-diene-3,17-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated derivatives .

Scientific Research Applications

6-Methylideneandrosta-1,4-diene-3,17-dione has several scientific research applications:

Mechanism of Action

6-Methylideneandrosta-1,4-diene-3,17-dione exerts its effects by irreversibly binding to the aromatase enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels. The molecular target of this compound is the aromatase enzyme, and the pathway involved includes the inactivation of the enzyme through covalent binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its irreversible binding to the aromatase enzyme, which distinguishes it from reversible inhibitors. This irreversible inhibition leads to a prolonged effect, making it a potent option for reducing estrogen levels in estrogen-dependent conditions .

Biological Activity

6-Methylideneandrosta-1,4-diene-3,17-dione, commonly known as exemestane, is a potent irreversible aromatase inhibitor primarily used in the treatment of estrogen-dependent breast cancer in postmenopausal women. This compound has garnered significant attention due to its unique mechanism of action and its efficacy in clinical settings. This article delves into the biological activity of exemestane, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Exemestane functions by inhibiting the aromatase enzyme, which is crucial for the conversion of androgens to estrogens. By irreversibly binding to the aromatase enzyme, exemestane effectively reduces estrogen levels in the body, which is particularly beneficial in treating hormone-sensitive breast cancers. The compound's structure allows it to fit into the active site of aromatase, leading to its inactivation and subsequent reduction in estrogen production.

Pharmacological Properties

1. Efficacy as an Aromatase Inhibitor:

  • Exemestane has shown high potency in inhibiting aromatase activity with an effective dose (ED50) ranging from 1.8 mg/kg (subcutaneous) to 3.7 mg/kg (oral) in animal models .
  • In vitro studies demonstrate that exemestane has an IC50 value in the nanomolar range for inhibiting human placental aromatase .

2. Antiproliferative Effects:

  • Research indicates that exemestane exhibits significant antiproliferative effects on breast cancer cell lines such as MCF-7. The effective concentration (EC50) for growth inhibition has been reported to be as low as 3.6 nM .
  • Comparative studies show that exemestane's antiproliferative activity exceeds that of other established aromatase inhibitors like letrozole and anastrozole .

Case Studies and Research Findings

Case Study 1: Clinical Efficacy
A study involving postmenopausal women with metastatic breast cancer demonstrated that exemestane significantly improved progression-free survival compared to placebo when administered after anti-estrogen therapy failure. The clinical trials highlighted its safety profile and tolerability, making it a preferred choice for long-term management of hormone-sensitive breast cancer .

Case Study 2: Structure-Activity Relationship
Recent structural studies utilizing X-ray crystallography have provided insights into the binding interactions between exemestane and aromatase. These studies revealed that specific modifications to the compound's structure can enhance its binding affinity and inhibitory potency, leading to the development of next-generation aromatase inhibitors .

Comparative Biological Activity

Compound NameMechanism of ActionEC50 (nM)Clinical Use
This compound (Exemestane) Irreversible aromatase inhibitor3.6Breast cancer treatment
Letrozole Non-steroidal aromatase inhibitor0.7Breast cancer treatment
Anastrozole Non-steroidal aromatase inhibitor0.5Breast cancer treatment

Properties

IUPAC Name

10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYIZQONLCFLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861191
Record name 6-Methylideneandrosta-1,4-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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